

N-Nitrosopropranolol: A Physicochemical and Toxicological Profile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitrosopropranolol (NNP) is a nitrosamine impurity of Propranolol, a widely used non-selective beta-adrenergic receptor antagonist.[1][2] The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential genotoxic and carcinogenic properties.[1] NNP is formed from the nitrosation of the secondary amine group in the propranolol molecule.[1][3] This reaction can occur during the manufacturing or storage of the drug product, particularly in the presence of nitrite ions under acidic conditions.[1][2][3][4] Due to its potential health risks, there is a critical need for sensitive detection methods and a thorough understanding of its properties and toxicological profile to ensure drug safety and regulatory compliance.[1][5]

Physicochemical Properties of N-Nitrosopropranolol

N-Nitrosopropranolol is a pale yellow to pale brown solid.[6] It exhibits moderate solubility in polar organic solvents like methanol and ethanol, with limited solubility in water.[1] Its moderate lipophilicity, indicated by a Log P value of approximately 3.5, may influence its pharmacokinetic behavior.[1]

A summary of its key physicochemical properties is presented in the table below.



Property	Value	Source(s)
IUPAC Name	N-(2-hydroxy-3-naphthalen-1- yloxypropyl)-N-propan-2- ylnitrous amide	[7]
CAS Number	84418-35-9	[1][3][7]
Molecular Formula	C16H20N2O3	[1][3][7]
Molecular Weight	288.34 g/mol	[1][3][7]
Appearance	Pale Yellow to Pale Brown Solid	[6]
Melting Point	82-84°C	[6]
Solubility	Moderately soluble in methanol and ethanol; limited aqueous solubility. Slightly soluble in Chloroform and Ethyl Acetate.	[1][6]
Partition Coefficient (Log P)	~3.5	[1]
pKa (of parent compound Propranolol)	~9.5	[8]
UV Absorption Maxima	Displays characteristic absorption peaks from the naphthalene moiety and nitroso group.	[1]
Storage Condition	-20°C Freezer, under inert atmosphere.	[6][7]

Formation and Synthesis

N-Nitrosopropranolol is formed through the nitrosation of the secondary amine group present in propranolol.[1][3] This reaction is influenced by several factors.

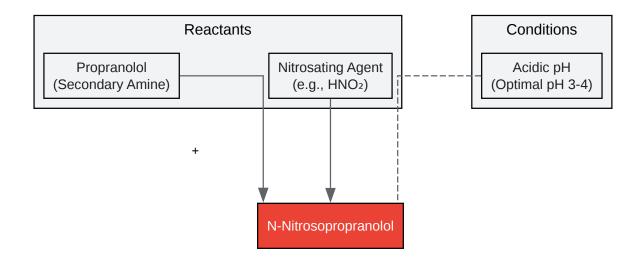


Mechanism of Formation

The general mechanism involves two key steps:

- Generation of Nitrosating Agents: Under acidic conditions (optimally pH 3-4), nitrite ions (NO₂⁻) react with protons (H⁺) to form nitrous acid (HNO₂).[1][2]
- Nitrosation of the Secondary Amine: The nitrous acid then reacts with the secondary amine
 of the propranolol molecule to form the N-nitroso derivative, N-Nitrosopropranolol, and
 water.[1]

Factors that critically affect this process include pH, nitrite concentration, and temperature. The reaction is highly favored in acidic environments, and the rate of formation increases with higher nitrite concentrations and elevated temperatures.[1][2]



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Figure 1: Formation of N-Nitrosopropranolol.

Experimental Protocols: Analytical Detection

The standard method for the detection and quantification of **N-Nitrosopropranolol** in pharmaceutical substances is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] This technique offers high sensitivity and specificity, allowing for the detection of trace levels of the impurity.[1]



General LC-MS/MS Workflow

- Standard and Sample Preparation:
 - Standard Preparation: A stock solution of N-Nitrosopropranolol reference standard is prepared, typically at 1 mg/mL in methanol.[5] This is then serially diluted with a mixture of acetonitrile and water (e.g., 80:20 v/v) to create calibration standards at concentrations ranging from 0.005 to 10 ng/mL.[5]
 - Drug Substance Preparation: The propranolol drug substance is accurately weighed and dissolved in a suitable diluent (e.g., acetonitrile/water) to a final concentration (e.g., 1 mg/mL).[5] The sample is shaken and centrifuged to extract the analyte.[5]
 - Drug Product (Tablet) Preparation: Tablets are crushed, and a portion equivalent to a specific amount of the active pharmaceutical ingredient (API) is weighed.[6] The powder is then suspended in a diluent, vortexed, sonicated, and/or shaken to ensure complete extraction.[6]
 - Final Step: The supernatant from the sample preparation is filtered through a syringe filter
 (e.g., 0.22 µm PVDF) into an HPLC vial for analysis. [5][6]
- Chromatographic Separation (LC):
 - Column: A reverse-phase column, such as a Kinetex Biphenyl or Avantor ACE Excel C18-AR, is commonly used for separation.[9][10]
 - Mobile Phase: A gradient elution is typically employed using two mobile phases. For example, Mobile Phase A might be 0.1% formic acid in water, and Mobile Phase B could be 0.1% formic acid in acetonitrile or methanol.[4][5]
 - Flow Rate & Temperature: Typical flow rates are around 0.4 mL/min, with the column temperature maintained at 40°C.[5][10]
- Detection (MS/MS):
 - Ionization: Positive electrospray ionization (ESI) mode is used to ionize the analyte.[1]

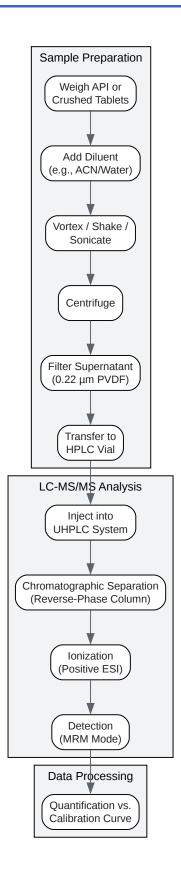






 Detection Mode: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[1] This involves monitoring specific precursor-to-product ion transitions for N-Nitrosopropranolol.





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Figure 2: General analytical workflow for N-Nitrosopropranolol.



Toxicological Profile and Signaling Pathway

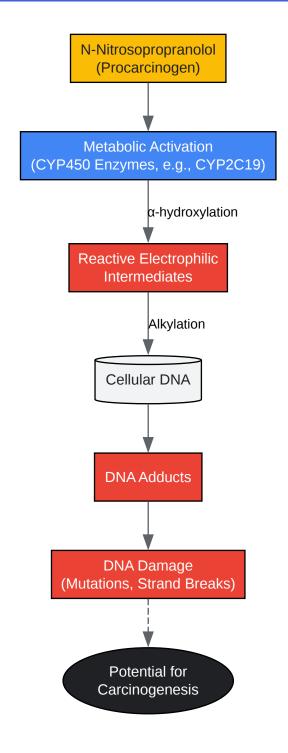
N-Nitrosamines are a class of compounds known for their potent genotoxic and carcinogenic effects.[1] **N-Nitrosopropranolol** requires metabolic activation to exert its genotoxic effects.[9] This bioactivation process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][11]

Metabolic Activation and Genotoxicity

Studies have shown that **N-Nitrosopropranolol** is genotoxic in various bacterial and mammalian cell systems.[9][12] The metabolic pathway leading to its toxicity involves the following steps:

- Bioactivation: NNP is metabolized by cytochrome P450 enzymes. Specifically, CYP2C19 has been identified as the most active human CYP enzyme in the bioactivation of NNP into a genotoxicant.[9][12] Hamster liver S9 fractions have also been shown to be highly effective in this transformation.[12]
- Formation of Reactive Intermediates: The metabolic process, likely through alphahydroxylation, converts NNP into unstable, reactive electrophilic intermediates.[1][11]
- DNA Adduct Formation: These reactive intermediates can then covalently bind to nucleophilic sites in DNA, forming DNA adducts.[1]
- Genotoxic Effects: The formation of DNA adducts can lead to errors during DNA replication and transcription, resulting in mutations, DNA strand breakage, and micronucleus formation, which are indicators of chromosomal damage.[1][9] Chronic exposure and the accumulation of this DNA damage can ultimately lead to tumorigenesis.[1]





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Figure 3: Metabolic activation and genotoxicity of **N-Nitrosopropranolol**.

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